

An In-depth Technical Guide to the Molecular Interactions of GLPG1837

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions of **GLPG1837**, a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). **GLPG1837** has been investigated as a therapeutic agent for cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene. This document details the mechanism of action, binding sites, and the experimental methodologies used to elucidate these interactions, presenting quantitative data in a structured format and visualizing key concepts through diagrams.

Mechanism of Action

GLPG1837 acts as a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein that is already present at the cell surface.[1][2] This action increases the probability of the channel being in an open state, thereby facilitating the transepithelial transport of chloride and bicarbonate ions.[1][3] This is particularly relevant for CF-causing mutations that impair channel gating (Class III mutations), such as the G551D mutation, and for mutations that reduce channel conductance (Class IV mutations), like the R117H mutation.[1]

Studies have demonstrated that **GLPG1837** shares a common mechanism of action and a common or overlapping binding site with another well-characterized CFTR potentiator, ivacaftor (VX-770).[4][5][6] This is supported by evidence showing that the effects of **GLPG1837** and ivacaftor are not additive when used in combination.[6] The potentiation of CFTR gating by **GLPG1837** is independent of nucleotide-binding domain (NBD) dimerization and ATP



hydrolysis, which are critical steps in the normal gating cycle of CFTR.[4] Instead, **GLPG1837** is thought to allosterically modulate the channel by binding to a site distinct from the ATP-binding sites, thereby stabilizing the open conformation of the channel.[4]

Binding Sites and Molecular Interactions

In silico molecular docking studies have been instrumental in identifying potential binding sites for **GLPG1837** on the CFTR protein. These studies predicted five potential binding sites, with the two top-scoring sites located at the interface between the two transmembrane domains (TMDs) of CFTR.[5][7][8][9] These have been designated as Site I and Site IIN.[7][9]

Site I is composed of the amino acid residues Asp924 (in transmembrane helix 8), Asn1138, and Ser1141 (both in transmembrane helix 12).[5][7][8][9] It is hypothesized that the pyrazole ring of **GLPG1837** forms hydrogen bonds with the side chain of Asp924.[7]

Site IIN involves a cluster of hydrophobic and aromatic residues: Phe229, Phe236, Tyr304, Phe312, and Phe931.[5][7][8][9] This site is located on the lateral surface of the TMDs, suggesting a potential interaction with the lipid bilayer.[7]

Experimental validation through site-directed mutagenesis and electrophysiological recordings has provided evidence supporting the relevance of these predicted sites.[7]

Quantitative Data on GLPG1837 Interactions

The following tables summarize the quantitative data on the potency and efficacy of **GLPG1837** in potentiating various CFTR mutants. The data is primarily presented as EC50 values, which represent the concentration of **GLPG1837** required to elicit a half-maximal response.

Table 1: Potency of **GLPG1837** on Different CFTR Genotypes



CFTR Mutant	EC50	Cell Type	Assay	Reference
F508del	3 nM	Not specified	Not specified	[10]
G551D	339 nM	Not specified	Not specified	[10]
G551D	181 nM	Not specified	Not specified	[10]
Wild-Type	88 nM	Not specified	Reporter Assay	[11]
F508del	3 nM	Not specified	Reporter Assay	[11]
G551D	339 nM	Not specified	Reporter Assay	[11]
F508del/G551D	159 nM	Patient-derived bronchial epithelial cells	TECC	[11]

Table 2: Effect of Mutations in Predicted Binding Sites on the Apparent Affinity of GLPG1837

CFTR Mutant	EC50 (µM)	Fold Change vs. WT	Binding Site	Reference
Wild-Type	0.26 ± 0.04	-	-	[8]
D924E	0.71 ± 0.07	↑ 2.7	Site I	[8]
D924N	2.29 ± 0.78	↑ 8.8	Site I	[8]
Q237A	0.92 ± 0.32	↑ 3.5	Site III	[7]
D993A	0.36 ± 0.04	↑ 1.4	Site III	[7]
S1149A	0.16 ± 0.03	↓ 0.6	Site III	[7]
S182A	0.22 ± 0.04	~1	Site IV	[7]
S263A	0.27 ± 0.05	~1	Site IV	[7]
K190A	0.08 ± 0.01	↓ 0.3	Site II	[8]
T360A	0.12 ± 0.01	↓ 0.5	Site II	[8]
S364A	0.18 ± 0.01	↓ 0.7	Site II	[8]



Table 3: Effect of Second-Site Mutations on GLPG1837 Affinity in G551D-CFTR

CFTR Mutant	EC50 (μM)	Fold Change vs. G551D	Binding Site	Reference
G551D	2.19 ± 0.33	-	-	[8]
N1138L/G551D	0.08 ± 0.02	↓ 27.4	Site I	[8]
N1138F/G551D	0.16 ± 0.05	↓ 13.7	Site I	[8]
N1138Y/G551D	0.40 ± 0.10	↓ 5.5	Site I	[8]
S1141K/G551D	0.26 ± 0.02	↓ 8.4	Site I	[7]
S1141R/G551D	0.51 ± 0.13	↓ 4.3	Site I	[7]
S1141T/G551D	1.74 ± 0.31	↓ 1.3	Site I	[7]

Experimental Protocols In Silico Molecular Docking

- Objective: To predict the binding sites of GLPG1837 on the human CFTR (hCFTR) protein.
 [7]
- Methodology:
 - A homology model of hCFTR is used as the target protein structure.[7]
 - The AutoDock Vina program is employed to perform the docking calculations.[7]
 - The entire transmembrane domain of the CFTR model is defined as the search space for potential binding pockets.
 - The docking results are ranked based on their energy scores, with more negative scores indicating a higher predicted binding affinity.[12]
 - The top-ranked binding poses and their corresponding interacting amino acid residues are then analyzed.[12]



Site-Directed Mutagenesis

- Objective: To experimentally validate the importance of the amino acid residues identified in the docking studies for GLPG1837 binding.[7]
- Methodology:
 - Plasmids containing the cDNA for wild-type or mutant CFTR are used as templates.
 - Specific mutations (e.g., alanine substitutions) are introduced into the CFTR sequence at the desired positions using techniques like the QuikChange Site-Directed Mutagenesis Kit.
 - The mutated plasmids are then sequenced to confirm the presence of the intended mutation and the absence of any unintended mutations.
 - These plasmids are then used to transfect cell lines for functional assays.

Electrophysiology (Inside-Out Patch Clamp)

- Objective: To measure the effect of GLPG1837 on the ion channel activity of wild-type and mutant CFTR.[7]
- Methodology:
 - Cells expressing the CFTR channel of interest are cultured.
 - An inside-out patch of the cell membrane containing the CFTR channels is excised using a glass micropipette.
 - The patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.[7]
 - Macroscopic or single-channel currents are recorded at a constant holding potential.
 - GLPG1837 at various concentrations is then added to the perfusing solution, and the change in CFTR current is measured to determine the dose-response relationship and calculate the EC50.[7]



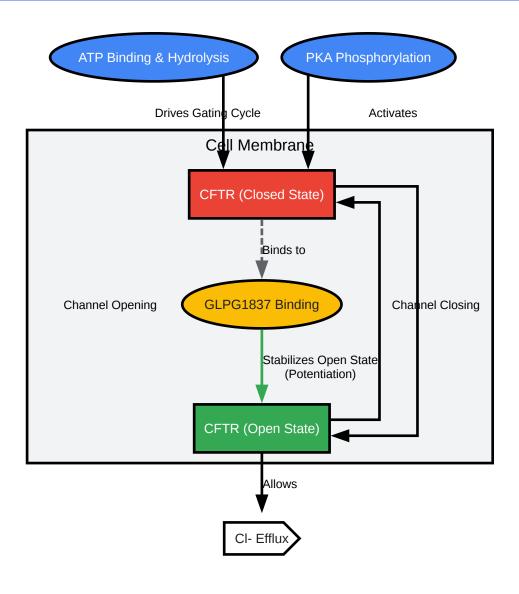
Yellow Fluorescent Protein (YFP) Halide Assay

- Objective: A cell-based assay to screen for and characterize CFTR modulators.[2]
- Methodology:
 - HEK293 or CFBE41o- cells are co-transfected with plasmids encoding the CFTR mutant of interest and a halide-sensitive YFP.[2][10]
 - The cells are seeded in 96-well plates.[2][10]
 - The cells are then treated with a CFTR activator like forskolin and varying concentrations of GLPG1837.[2][10]
 - The influx of halide ions (e.g., iodide) through the activated CFTR channels quenches the YFP fluorescence.
 - The rate of fluorescence quenching is proportional to the CFTR channel activity, allowing for the determination of GLPG1837's potency.

Visualizations

Signaling Pathway: CFTR Gating Potentiation by GLPG1837



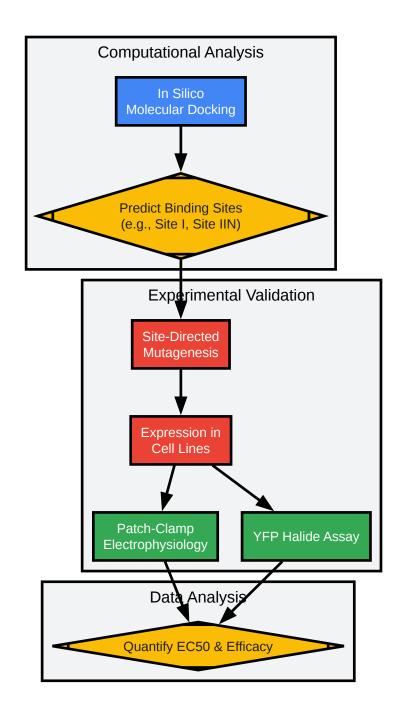


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Caption: Allosteric modulation of CFTR by **GLPG1837**, leading to channel potentiation.

Experimental Workflow: Characterizing GLPG1837-CFTR Interaction





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Caption: Workflow for identifying and validating the molecular interactions of GLPG1837.

Logical Relationship: Proposed Binding Sites of GLPG1837 on CFTR

Caption: The two primary proposed binding sites for **GLPG1837** at the TMD interface of CFTR.



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